1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine
Overview
Description
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, also known as 1-bromo-2-methyl-3-methylphenylpropan-1-amine, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 239.05 g/mol and a melting point of 90-92°C. This compound is used in a variety of experiments, including the synthesis of other compounds, the study of its mechanisms of action, and its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Drug Development
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine serves as an intermediate in the synthesis of various chemical compounds. The compound's bromo and amino functional groups allow it to undergo reactions such as nucleophilic substitution and coupling reactions, making it valuable in the development of pharmaceuticals and organic molecules. For instance, its bromo group can participate in cross-coupling reactions catalyzed by palladium or copper, leading to a diverse range of products. Such synthetic routes are essential in medicinal chemistry for creating new drug molecules with potential therapeutic applications.
Biological Activity Exploration
Compounds structurally related to 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine have been explored for their biological activities, including their psychotomimetic properties and interaction with biological receptors. These studies help in understanding the pharmacological profile of such compounds and their potential as lead compounds in drug discovery. The structural analogs of this compound, particularly those with methoxy and methyl substitutions, have been investigated for their effects on the central nervous system and their metabolism by liver enzymes, providing insights into their pharmacokinetics and dynamics.
Materials Science and Catalysis
In materials science and catalysis, derivatives of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine could be utilized in the synthesis of polymers, coatings, and functional materials. The presence of functional groups allows for further modifications and the introduction of cross-linking sites, which can be advantageous in designing materials with specific properties such as conductivity, biocompatibility, or thermal stability.
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of this compound might be used as standards or reagents in chromatographic analyses and environmental monitoring. Understanding the chemical behavior and transformation products of such compounds is crucial for assessing their environmental impact, degradation pathways, and potential accumulation in biological systems.
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGACYBJTZMIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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